
4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" often involves intricate organic reactions. For example, the synthesis of related isoindole derivatives can be achieved through reactions involving isothiocyanatophenyl ketones with lithium enolates of acetates and tertiary acetamides, resulting in 1,4-dihydro-2-thioxo-2H-3,1-benzoxazine-4-acetic acid derivatives (Kobayashi et al., 2012).
Molecular Structure Analysis
The crystal and molecular structure of compounds within the same family as "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" reveals intricate details about their geometry. For instance, derivatives such as the one studied by Mague et al. (2017) show how molecular orientations and hydrogen bonding play critical roles in determining the crystal packing and stability of these compounds (Mague et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" and its derivatives involves various reactions, such as conjugate addition, cyclization, and substitution reactions. These reactions are pivotal for modifying the compound's structure and enhancing its chemical properties for specific applications. The study by Gaywood and McNab (2009) on the flash vacuum pyrolysis of 2-acetyl-3-azidothiophene, resulting in the formation of heteroindoxyl derivatives, is an example of such chemical transformations (Gaywood & McNab, 2009).
Physical Properties Analysis
The physical properties of "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Studies like the one by Lin et al. (2021) on isopropyl 3-deoxy-α-D-ribo-hexopyranoside offer insight into how structural modifications can affect these physical properties (Lin et al., 2021).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, is essential for the effective use of "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" in synthesis and applications. The work by Ding, Wang, and Wu (2007) on the synthesis of isoindol-1-ylphosphonate derivatives via Pd(0)-catalyzed reactions highlights the compound's versatility and potential in organic synthesis (Ding et al., 2007).
Applications De Recherche Scientifique
Conjugate Addition and Stereochemistry
The conjugate addition of lithiated derivatives to cinnamoyl derivatives, such as "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate," has been extensively studied for the preparation of enantiomerically pure 1,4-diols. This process is notable for its high yields and diastereoselectivities, resulting in products containing multiple stereogenic centers. Such methodologies enable the synthesis of complex molecules with precise stereochemical configurations, essential for the development of pharmaceuticals and biologically active compounds (Gaul & Seebach, 2002).
Resin Binders and Water Solubility
Research into 4,4′-isopropyliden-diphenol-monocarbonsäuren, structurally related to "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate," has led to the development of water-soluble synthetic resin binders. These compounds are obtained from the reaction with chloroacetic acid and have applications in creating water-soluble art and coatings, highlighting the material's significance in industrial applications (Junek, Pampouchidis, & Rauch-Puntigam, 1973).
Isoxazole Synthesis
The synthesis and regioselective cyclization of "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" derivatives have been explored for the creation of isoxazole compounds. This research underpins the versatility of these compounds in synthesizing heterocyclic structures, which are pivotal in drug discovery and development (Sobenina et al., 2014).
Mechanochemistry for Detoxification
The application of mechanochemistry has been investigated for the detoxification of expired pharmaceuticals, including those related to "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate." This innovative approach leverages physical and chemical processes to degrade pharmaceutical compounds, reducing their toxicity and environmental impact (Andini et al., 2012).
Supramolecular Structure Analysis
The study of supramolecular structures, including those of "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate," provides insights into the interactions and bonding that dictate molecular assembly. These analyses are crucial for understanding the material properties and designing molecules with desired functions and stability (Trujillo-Ferrara et al., 2006).
Propriétés
IUPAC Name |
(4-propan-2-ylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(2)13-7-9-14(10-8-13)24-17(21)11-20-18(22)15-5-3-4-6-16(15)19(20)23/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAKCXHZCEOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5593676.png)
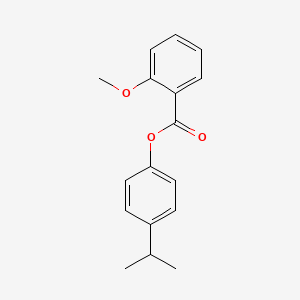
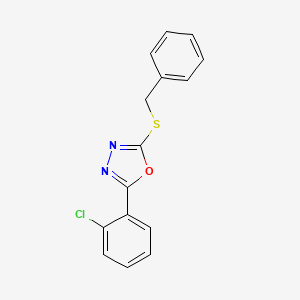
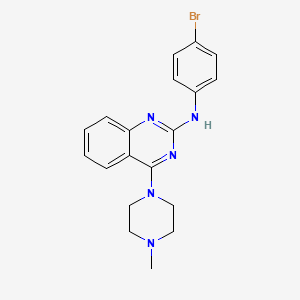
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5593714.png)
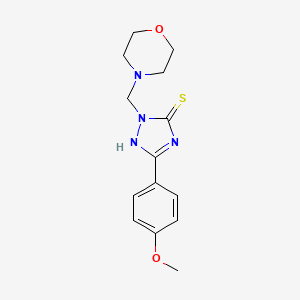
![2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593724.png)
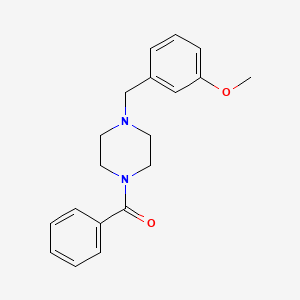
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5593754.png)
![methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5593763.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5593777.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)